An In-depth Technical Guide to Tributyltin Hydroxide: Structure, Properties, and Scientific Considerations
An In-depth Technical Guide to Tributyltin Hydroxide: Structure, Properties, and Scientific Considerations
This guide provides a comprehensive technical overview of tributyltin hydroxide (TBTH), an organotin compound of significant historical and ongoing interest in chemical, environmental, and toxicological research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics of TBTH, its synthesis, mechanisms of action, and the analytical methodologies crucial for its detection and study.
Introduction: The Organotin Landscape and Tributyltin Hydroxide's Place Within It
Organotin compounds are characterized by the presence of at least one covalent bond between a tin (Sn) atom and a carbon atom. The nature and number of the organic groups attached to the tin atom profoundly influence the compound's properties and biological activity. Tributyltin (TBT) compounds, featuring three butyl groups bonded to a tin atom, rose to prominence in the mid-20th century primarily for their potent biocidal properties.[1] For four decades, TBTH was a key active ingredient in antifouling paints applied to the hulls of marine vessels to prevent the growth of organisms like algae and barnacles.[1][2] Its effectiveness, however, is matched by its significant toxicity to non-target aquatic organisms, leading to severe environmental consequences and subsequent regulatory restrictions on its use.[1][3]
Despite these restrictions, the persistence of TBTH in aquatic sediments means it remains a relevant compound of study.[1][4] Understanding its chemical behavior, biological interactions, and environmental fate is critical for ongoing environmental monitoring, toxicological research, and the development of remediation strategies. This guide offers a foundational resource for professionals engaged in these areas.
Chemical Identity and Physicochemical Properties
Tributyltin hydroxide is an organometallic compound that can be described as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[2][3] It is structurally defined by a central tin atom covalently bonded to three n-butyl groups and one hydroxyl group, resulting in a tetrahedral geometry.[2]
Nomenclature and Identification
The compound is identified by several names and registry numbers. It is crucial for researchers to be aware of these to navigate scientific literature and chemical databases effectively.
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Systematic IUPAC Name : Tributyl(hydroxy)stannane
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Common Synonyms : Tributyltin hydroxide (TBTH), Tributylhydroxytin, Tributylstannanol[3][5][6]
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CAS Numbers : The compound is primarily registered under CAS number 1067-97-6 .[2][5][6] Another number, 80883-02-9 , is also associated with it, which may reflect different preparations or historical registration practices.[2][3][][8][9][10][11][12]
Physicochemical Data
The physical and chemical properties of TBTH dictate its behavior in both laboratory and environmental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~307.06 - 308.07 g/mol | [2][5][][9] |
| Appearance | Colorless to pale yellow liquid/solid | [2][3][13] |
| Melting Point | ~15.5 °C | [2] |
| Boiling Point | 186-190 °C (at 5 Torr) | [2] |
| Density | ~1.17 g/cm³ | [13] |
| Water Solubility | Poor; 71.2 mg/L at 20 °C | [2][10] |
| Organic Solvent Solubility | High solubility in organic solvents like hexane, toluene, and dichloromethane. | [2][13] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.19 – 3.84 | [1] |
The poor water solubility and high octanol-water partition coefficient highlight the hydrophobic nature of TBTH, a key factor in its environmental persistence and bioaccumulation in fatty tissues of organisms.[1][3][14]
Synthesis and Reactivity
Synthesis Pathways
Tributyltin hydroxide is typically synthesized through straightforward chemical reactions. The primary laboratory and industrial methods include:
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Hydrolysis of Tributyltin Halides : The most common method involves the hydrolysis of tributyltin chloride (TBTCl) with an aqueous base, such as sodium hydroxide.[2][10] The reaction proceeds by nucleophilic substitution at the tin center.
-
Reduction of Bis(tributyltin) oxide (TBTO) : TBTH can also be formed from the reduction of its corresponding oxide, TBTO, using appropriate reducing agents.[2] TBTO itself is often the form present in commercial formulations and can be considered an anhydride of TBTH.
A patented method for producing high-purity tributyltin compounds involves reacting a crude mixture of tetrabutyltin and tributyltin chloride with aqueous sodium hydroxide to form bis(tributyltin) oxide, which can then be further processed.[10]
Key Chemical Reactions
The hydroxyl group in TBTH imparts specific reactivity. It can react with acids to form various tributyltin salts, which are themselves useful reagents in organic synthesis.[2] This reactivity is central to its role as a precursor for other organotin compounds.
Mechanism of Action: Endocrine Disruption
The toxicity of TBTH is largely attributed to its function as an endocrine-disrupting compound (EDC).[2] It exerts potent effects on the hormonal systems of various organisms, particularly aquatic invertebrates.
Disruption of Steroid Hormone Metabolism
One of the most well-documented effects of TBT is the induction of "imposex"—the development of male sexual characteristics in female gastropods (snails). This is theorized to occur through the inhibition of the cytochrome P450 aromatase enzyme.[1] Aromatase is responsible for converting androgens (male hormones) to estrogens (female hormones). By inhibiting this enzyme, TBT leads to an accumulation of androgens, causing masculinization.[1]
Furthermore, TBT compounds have been shown to interfere with glucocorticoid metabolism by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase type 2.[1] Studies in zebrafish have revealed complex, tissue-specific responses to TBT exposure, with evidence of both masculinizing and feminizing effects on gene transcription in different organs.[15][16]
Cellular and Immune System Effects
Beyond its endocrine effects, TBTH impacts fundamental cellular processes. It has been shown to alter calcium signaling pathways and interfere with cyclic adenosine monophosphate (cAMP) production.[2] TBT is also known to be detrimental to the immune system, with studies showing reduced resistance to infection in fish and suppression of immune cells in rats.[17] At a molecular level, TBT is known to activate the PPAR-gamma protein, which stimulates lipid uptake and fat cell development (adipogenesis), linking it to obesity.[17]
Caption: Simplified pathways of Tributyltin's endocrine and cellular disruption.
Applications and Environmental Implications
Primary Applications
The potent biocidal activity of TBTH has led to its use in several key areas:
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Antifouling Paints : Its primary historical use was to prevent biofouling on ship hulls, enhancing fuel efficiency and operational longevity.[1][2][3]
-
Wood Preservation : The antifungal properties of TBTH make it an effective wood preservative against decay and insect infestation.[2][3][8]
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Fungicide : It has also been used in agricultural settings as a fungicide.[13]
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Chemical Synthesis : TBTH serves as a reagent and catalyst in the synthesis of other organic compounds, including polymers.[2][13]
Environmental Fate and Persistence
The chemical stability and hydrophobicity of TBTH contribute to its environmental persistence. When leached into aquatic environments, it strongly adsorbs to sediment and suspended particles.[1][14] This accumulation in sediment acts as a long-term reservoir, from which TBTH can be slowly released back into the water column for up to 30 years.[1]
Degradation occurs slowly through both biotic (microbial action) and abiotic (photolysis) pathways.[4][14] The process involves the sequential removal of butyl groups, a process known as dealkylation, which transforms tributyltin into less toxic dibutyltin (DBT), then monobutyltin (MBT), and finally to inorganic tin.[4] However, the half-life of TBT can be long: 6 to 12 days in seawater, but up to several years in sediment.[14][18]
Analytical Methodologies for Detection
The low concentrations at which TBTH exerts toxic effects necessitate highly sensitive and selective analytical methods for its detection in environmental samples. Gas chromatography (GC) is the preferred technique due to its high resolution.[19][20]
Experimental Protocol: GC-MS Analysis of TBT in Water
This protocol outlines a general workflow for the determination of TBT in water samples, a common requirement in environmental monitoring. The core challenge is the low volatility of organotin compounds, which requires a derivatization step to convert them into species suitable for GC analysis.[19][20]
Objective: To quantify tributyltin (as a derivative) in a water sample using Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This advanced method offers excellent sensitivity, capable of reaching detection limits in the picogram-per-liter (pg/L) range.[21]
Methodology:
-
Sample Preparation & In-Situ Derivatization:
-
Collect the water sample (e.g., 10-20 mL) in a clean glass vial.
-
Adjust the sample pH and add a buffering agent to optimize the derivatization reaction.
-
Add a derivatizing agent, typically sodium tetraethylborate (NaBEt₄). This agent ethylates the polar TBT hydroxide, converting it to the more volatile and less polar tributylethyltin.[19]
-
Add an appropriate internal standard for quantification.
-
-
Stir Bar Sorptive Extraction (SBSE):
-
Introduce a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane, PDMS) into the sample vial.
-
Stir the sample for a defined period (e.g., 60-120 minutes). The ethylated TBT derivative, being hydrophobic, will partition from the aqueous phase into the PDMS coating of the stir bar, pre-concentrating the analyte.
-
-
Thermal Desorption (TD):
-
Remove the stir bar from the sample, rinse with deionized water, and dry it carefully.
-
Place the stir bar into a thermal desorption tube.
-
Heat the tube in a thermal desorption unit. The high temperature desorbs the volatile tributylethyltin from the stir bar into a carrier gas stream, which is then focused in a cold trap.
-
-
GC-MS Analysis:
-
Rapidly heat the cold trap to inject the focused analytes into the GC column (e.g., a 5% phenylpolysiloxane column).[22]
-
Separate the compounds based on their boiling points and interaction with the column's stationary phase.
-
Detect the eluting compounds using a mass spectrometer (MS). The MS provides identification based on the mass-to-charge ratio of the analyte and its fragments, offering high selectivity and confirmation.[19]
-
-
Quantification:
-
Quantify the TBT concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known standards.
-
Caption: Workflow for the analysis of TBT in water via SBSE-TD-GC-MS.
Safety and Handling
Tributyltin hydroxide is a toxic compound and must be handled with extreme care.[13] It is toxic if swallowed or inhaled and harmful in contact with skin.[23] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[5][23]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Ventilation : All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][23]
-
Storage : Store in a tightly closed container in a cool, well-ventilated area, away from incompatible materials such as strong oxidants and acids.[13][23]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Tributyltin hydroxide is a compound with a dual legacy. Its efficacy as a biocide is undeniable, but its environmental toxicity has necessitated strict regulation and spurred research into its long-term impacts. For scientists in environmental science, toxicology, and drug development, a thorough understanding of TBTH's chemical structure, properties, and biological mechanisms of action is essential. The analytical techniques developed for its trace-level detection are a testament to the challenges posed by persistent organic pollutants. As research continues, the knowledge consolidated in this guide will serve as a vital resource for addressing the ongoing environmental and health questions surrounding this potent organotin compound.
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